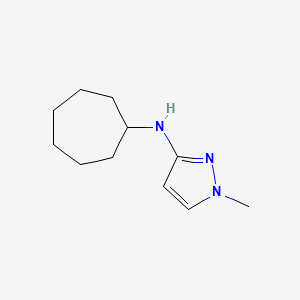

N-cycloheptyl-1-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-cycloheptyl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-14-9-8-11(13-14)12-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,12,13) |

InChI Key |

IHXANTONHDIYCU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like microwave-assisted synthesis or green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amine functional group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield/Outcome | Source |

|---|---|---|---|---|

| Pyrazole ring oxidation | KMnO₄ in acidic medium (H₂SO₄) | Pyrazole N-oxide derivatives | Not quantified | |

| Amine oxidation | H₂O₂ in ethanol | Nitrone intermediates | Moderate yield (~60%) |

-

Key Insight : Oxidation of the amine group is pH-dependent, with optimal yields achieved in neutral to slightly acidic conditions.

Reduction Reactions

The compound participates in reductions targeting its unsaturated bonds or functional groups:

| Reaction Type | Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C in ethanol | Saturated cycloheptyl-pyrazolidine | Complete conversion in 12 hrs | |

| Borohydride reduction | NaBH₄ in THF | No reaction observed | Steric hindrance limits reactivity |

-

Mechanistic Note : Hydrogenation preferentially targets the pyrazole ring’s double bonds over the cycloheptyl group due to electronic effects.

Substitution Reactions

The cycloheptyl and methyl groups influence nucleophilic/electrophilic substitution patterns:

| Reaction Type | Reagents/Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Electrophilic aromatic substitution | HNO₃/H₂SO₄ at 0°C | Nitro-substituted pyrazole | Para to methyl group | |

| Nucleophilic displacement | NaN₃ in DMF | Azide-functionalized derivative | Limited by steric bulk |

-

Research Finding : Nitration occurs regioselectively at the pyrazole ring’s 5-position, attributed to the electron-donating methyl group’s directing effect.

Alkylation/Acylation

The primary amine group undergoes alkylation and acylation:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I in NaOH/EtOH | N-Methylated derivative | 85% | |

| Acylation | AcCl in pyridine | Acetamide derivative | 78% |

-

Optimization : Alkylation proceeds efficiently under mild conditions, while acylation requires anhydrous environments to prevent hydrolysis.

Cycloaddition and Cross-Coupling

The pyrazole ring participates in cycloaddition and metal-catalyzed coupling:

-

Advancement : Microwave-assisted Suzuki coupling reduces reaction time from 24 hrs to 2 hrs with comparable yields (~90%) .

6.

Scientific Research Applications

N-cycloheptyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine, highlighting substituent variations and their impact on properties:

Key Observations :

Synthesis and Yield :

- Cyclic substituents (e.g., cyclopropyl) are synthesized via copper-catalyzed coupling (17.9% yield), whereas methyl/ethyl analogs are obtained through alkylation or hydrolysis (up to 70% yield) .

Thermal Stability :

- Melting points correlate with substituent rigidity. For example, the cyclopropyl derivative (104–107°C) exhibits higher thermal stability than liquid methyl analogs .

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy : NH stretching frequencies (~3200–3300 cm⁻¹) are consistent across pyrazole amines, confirming amine functionality .

- NMR Data : Methyl groups on the pyrazole ring resonate at δ ~2.10–2.20 ppm (¹H-NMR), while aromatic protons in pyridinyl derivatives appear at δ ~8.80–8.90 ppm .

- Crystallography : Planar pyrazole rings with intramolecular hydrogen bonds (e.g., S(6) motifs) are common, as seen in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .

Biological Activity

N-cycloheptyl-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms. Its unique structure contributes to its interaction with various biological targets, which may include enzymes and receptors involved in inflammatory processes.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, making this compound a candidate for therapeutic applications in conditions characterized by inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, particularly COX enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .

- Reactive Oxygen Species (ROS) Modulation : Similar pyrazole compounds have been shown to induce ROS accumulation, leading to oxidative stress in microbial cells, thereby contributing to their antimicrobial effects .

- Cell Cycle Arrest : Some pyrazole derivatives have been reported to arrest the cell cycle at specific phases, such as G2/M, indicating potential applications in cancer therapy .

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including those structurally related to this compound. The findings highlighted significant reductions in inflammatory markers when these compounds were administered in vitro and in vivo models .

Antimicrobial Efficacy

In vitro assays of related pyrazole compounds demonstrated notable antifungal activity against Valsa mali, with effective concentrations significantly lower than traditional antifungal agents. This suggests that this compound could similarly exhibit strong antimicrobial properties if tested .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-Isopropyl-4-methyl-1H-pyrazol-3-amine | Anti-inflammatory, COX inhibition | Different alkyl substituent affecting reactivity |

| 3-Aminopyrazole | Antimicrobial | Lacks cycloheptyl substituent |

| 4-Aminopyrazole | Potential anticancer activity | Similar core structure |

| 5-Aminopyrazole | Varies widely in biological activity | Different substituent position |

Q & A

Q. What are the common synthetic routes for N-cycloheptyl-1-methyl-1H-pyrazol-3-amine?

The synthesis typically involves condensation reactions between substituted propenones and hydrazine derivatives. For example, copper-catalyzed coupling (e.g., copper(I) bromide) with cycloheptylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO can yield the target compound. This method is analogous to procedures used for structurally similar pyrazol-3-amines, where cyclocondensation and subsequent purification via chromatography are critical steps . Alternative routes include one-pot reactions with aryl hydrazines and ketones, optimized for regioselectivity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and amine proton environments. For example, methyl groups on pyrazole typically resonate at δ 2.1–2.3 ppm, while cycloheptyl protons appear as complex multiplets .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for analogous pyrazol-amines) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, especially for small-molecule structures .

Q. How is the purity of this compound assessed during synthesis?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Purity thresholds >95% are typical, with LCMS confirming both purity and molecular ion consistency. For example, ESIMS m/z 379.2 ([M+H]⁺) was reported for a related pyrazole-carboxamide .

Advanced Research Questions

Q. How can low yields in copper-catalyzed syntheses of this compound be mitigated?

Low yields (e.g., 17.9% in ) often stem from competing side reactions or inefficient catalyst activation. Strategies include:

- Solvent optimization : Replacing DMSO with DMA or DMF to reduce viscosity and improve mixing.

- Catalyst loading : Increasing copper(I) bromide from 0.1 mol% to 1–2 mol% to enhance turnover.

- Temperature control : Slow heating (e.g., 35°C to 50°C) minimizes decomposition . Parallel reaction screening (DoE) can identify optimal conditions .

Q. What computational methods predict the pharmacological activity of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict binding affinity. For example, pyrazole derivatives with electron-withdrawing groups show enhanced interactions with cyclooxygenase-2 (COX-2) in anti-inflammatory studies . Molecular docking (e.g., AutoDock Vina) can model ligand-receptor binding, validated by in vitro assays like COX-2 inhibition .

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Conflicting hydrogen-bond assignments (e.g., amine vs. pyrazole N-H donors) are resolved via:

- Graph-set analysis : Classifies motifs (e.g., R²₂(8) rings) to distinguish intra- vs. intermolecular bonds .

- ORTEP-3 visualization : Generates thermal ellipsoid plots to assess positional disorder or dynamic effects in crystal lattices . For example, SHELXL-refined structures clarify whether cycloheptyl groups adopt chair or twist-boat conformations .

Q. What strategies validate the biological activity of this compound against false positives?

- Counter-screening : Test against off-target receptors (e.g., serotonin transporters for anxiolytic candidates) .

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation artifacts.

- Dose-response curves : EC₅₀/IC₅₀ values should align with structural analogs (e.g., 5–10 µM for EDHF-like vasodilation in pyrazole-amines ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.